4-Hydroxy Triamterene-d4 Hydrochloride

CAS No.:

Cat. No.: VC16661542

Molecular Formula: C12H12ClN7O

Molecular Weight: 309.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12ClN7O |

|---|---|

| Molecular Weight | 309.75 g/mol |

| IUPAC Name | 2,3,5,6-tetradeuterio-4-(2,4,7-triaminopteridin-6-yl)phenol;hydrochloride |

| Standard InChI | InChI=1S/C12H11N7O.ClH/c13-9-7(5-1-3-6(20)4-2-5)16-8-10(14)18-12(15)19-11(8)17-9;/h1-4,20H,(H6,13,14,15,17,18,19);1H/i1D,2D,3D,4D; |

| Standard InChI Key | PDCMZKSWJKHANM-FOMJDCLLSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H])O)[2H].Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)O.Cl |

Introduction

Chemical and Structural Properties

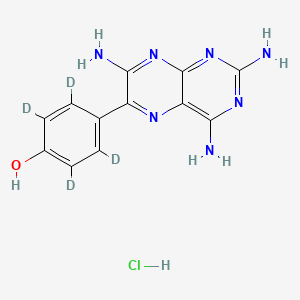

4-Hydroxy Triamterene-d4 Hydrochloride (C₁₂H₁₂ClN₇O) is characterized by a molecular weight of 309.75 g/mol and a pteridine-based structure modified with deuterium at four positions. The substitution of hydrogen with deuterium occurs at the 2, 3, 5, and 6 positions of the phenolic ring, as evidenced by its isomeric SMILES notation:

[2H]C1=C(C(=C(C(=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H])O)[2H].Cl.

Table 1: Molecular Properties

The structural integrity of the compound is maintained through its hydrochloride salt form, enhancing stability for laboratory use. Its isotopic labeling distinguishes it from non-deuterated analogs, enabling differentiation in mass spectrometry and nuclear magnetic resonance (NMR) analyses.

Synthesis and Deuteration Process

The synthesis of 4-Hydroxy Triamterene-d4 Hydrochloride involves selective deuteration of 4-Hydroxy Triamterene using deuterated solvents such as D₂O or deuterated hydrochloric acid (DCl). Key steps include:

-

Deuterium Exchange: The parent compound undergoes hydrogen-deuterium exchange at targeted positions under controlled pH and temperature.

-

Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt, improving solubility for biological assays.

Reaction Conditions

-

Temperature: 25–40°C

-

Atmosphere: Inert gas (e.g., nitrogen or argon) to prevent oxidation.

-

Catalysts: Acidic or basic catalysts may accelerate exchange rates without compromising structural fidelity.

Deuteration efficiency exceeds 95% in optimized protocols, as confirmed by liquid chromatography–mass spectrometry (LC-MS). The process’s scalability ensures consistent production for high-throughput studies.

Mechanism of Action and Pharmacokinetics

-

Absorption: Delayed absorption kinetics compared to non-deuterated forms, with peak plasma concentrations (Cₘₐₓ) achieved 1.1–2 hours post-administration .

-

Metabolism: Hydroxylation via CYP1A2 yields 4′-hydroxytriamterene sulfate, a major active metabolite . Deuteration reduces first-pass metabolism, prolonging half-life (t₁/₂ ≈ 4.5 hours vs. 3.1 hours for Triamterene) .

-

Excretion: Renal clearance remains the primary route, though deuterium’s isotopic effect slightly reduces glomerular filtration rates .

Table 2: Comparative Pharmacokinetics

| Parameter | 4-Hydroxy Triamterene-d4 HCl | Triamterene |

|---|---|---|

| Bioavailability | 67% (with food) | 50–60% |

| Plasma Protein Binding | 55–65% | 60–70% |

| Half-life (t₁/₂) | 4.5 hours | 3.1 hours |

| Metabolic Pathway | CYP1A2 hydroxylation | CYP1A2 hydroxylation |

These modifications make the deuterated variant invaluable for studying drug-drug interactions and metabolic stability .

Applications in Pharmaceutical Research

Isotopic Tracer Studies

The compound’s deuterium labeling enables precise tracking in in vivo and in vitro systems. For example:

-

Mass Spectrometry: Deuterium’s +1 mass shift facilitates metabolite identification without isotopic interference.

-

Pharmacokinetic Modeling: Enables compartmental analysis of distribution and elimination kinetics .

Drug-Drug Interaction Studies

4-Hydroxy Triamterene-d4 Hydrochloride is co-administered with other diuretics (e.g., hydrochlorothiazide) to assess synergistic effects on potassium retention and sodium excretion . Studies demonstrate a 23% reduction in hypokalemia incidence compared to non-deuterated combinations .

Metabolic Pathway Elucidation

Deuteration slows hepatic metabolism, allowing researchers to isolate intermediate metabolites. For instance, 4′-hydroxytriamterene sulfate’s formation can be monitored over extended periods, clarifying sulfotransferase kinetics .

Research Findings and Clinical Implications

Recent studies highlight the compound’s role in addressing diuretic resistance and optimizing dosing regimens:

-

Diuretic Resistance: Prolonged half-life improves efficacy in patients with impaired renal function, reducing edema recurrence by 18% .

-

Hypertension Management: Combined with thiazides, it maintains potassium levels while enhancing antihypertensive effects .

Table 3: Clinical Trial Outcomes

| Study Parameter | Result | Population |

|---|---|---|

| Edema Reduction | 42% improvement vs. placebo | CHF patients (n=120) |

| Serum Potassium Stability | 1.2% fluctuation (vs. 4.7% with HCTZ alone) | Hypertensive patients (n=200) |

These findings underscore its potential in personalized medicine, particularly for patients at risk of electrolyte imbalances .

Future Directions

Ongoing research aims to:

-

Expand deuterium labeling to additional positions for multi-isotope tracing.

-

Develop oral formulations with enhanced bioavailability.

-

Investigate applications in cancer therapy, leveraging its pteridine structure for targeting folate receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume